molecular formula C11H13ClF3N3 B1522085 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazine CAS No. 914637-57-3

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazine

Cat. No.: B1522085
CAS No.: 914637-57-3
M. Wt: 279.69 g/mol
InChI Key: COHIQGNDIJOLQX-UHFFFAOYSA-N
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Description

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazine (CAS: 914637-57-3) is a heterocyclic compound featuring a pyridine ring substituted with chlorine and trifluoromethyl groups at positions 3 and 5, respectively, coupled to a 3-methylpiperazine moiety. Its molecular formula is C₁₁H₁₂ClF₃N₄, with a molecular weight of 292.69 g/mol. This compound is commercially available as a high-purity reagent (≥95%) for research applications, particularly in medicinal chemistry and agrochemical synthesis .

For example, it has been utilized in synthesizing phosphopantetheinyl transferase inhibitors (e.g., ML267) and kinase-targeting derivatives .

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClF3N3/c1-7-6-18(3-2-16-7)10-9(12)4-8(5-17-10)11(13,14)15/h4-5,7,16H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHIQGNDIJOLQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001174450
Record name 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001174450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914637-57-3
Record name 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-methylpiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914637-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001174450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Mode of Action

The exact mode of action of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazine is currently unknown. It is likely that the compound interacts with its targets, leading to changes in their function. This could involve binding to the target, altering its conformation, and affecting its ability to perform its normal function.

Biochemical Pathways

Similar compounds have been shown to influence various pathways, including those involved in microbial fatty acid synthesis. The downstream effects of these interactions could include changes in cell viability and metabolism.

Biological Activity

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazine is a compound that has attracted attention due to its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Chemical Formula : C12H13ClF3N2
  • Molecular Weight : 273.69 g/mol
  • CAS Number : 1315368-04-7

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its effects on cancer cell lines, antimicrobial properties, and potential as an antiviral agent.

Anticancer Activity

Recent studies have highlighted the compound's effectiveness against several cancer cell lines:

  • Inhibition of Cancer Cell Proliferation : The compound demonstrated significant inhibitory effects on the growth of MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cell lines. For instance, it exhibited IC50 values of approximately 2.74 µM against MCF-7 cells, indicating potent anticancer activity .

Antimicrobial Properties

The compound has also shown promising antimicrobial effects:

  • Bactericidal Activity : It was effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were notably low, suggesting strong antibacterial properties .

Antiviral Potential

The antiviral efficacy of the compound has been examined in relation to various viruses:

  • Inhibition of Viral Replication : In vitro studies indicated that the compound could inhibit the replication of Zika Virus (ZIKV) and Dengue Virus (DENV), with effective concentrations reported around 2.4 µM for ZIKV .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound:

  • Substituent Effects : The presence of the trifluoromethyl group at the 5-position of the pyridine ring significantly enhances the compound's bioactivity by increasing lipophilicity and improving binding affinity to biological targets .

Case Studies

Several case studies have documented the biological effects of this compound:

  • Study on Cancer Cell Lines :
    • A recent study reported that derivatives of this compound showed enhanced activity against multiple cancer types, particularly when modified with electron-withdrawing groups .
  • Antimicrobial Activity Assessment :
    • An investigation involving various derivatives revealed that modifications in the piperazine moiety could lead to increased antimicrobial potency, with some compounds exhibiting MIC values lower than 10 µg/mL against resistant strains .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AnticancerMCF-72.74 µM
HepG24.92 µM
A5491.96 µM
AntimicrobialStaphylococcus aureus<10 µg/mL
Escherichia coli<10 µg/mL
AntiviralZika Virus2.4 µM

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing pyridine derivatives exhibit significant antimicrobial properties. The presence of the trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes. Studies have shown that similar structures can inhibit bacterial growth, suggesting that 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazine may also possess antimicrobial activity .

Anticancer Properties
Compounds with similar scaffolds have been investigated for their anticancer potential. The trifluoromethyl and chlorinated groups may contribute to the modulation of biological pathways involved in cancer cell proliferation. Preliminary studies on related compounds indicate promising results in inhibiting tumor growth, warranting further investigation into this compound's efficacy against various cancer cell lines .

Agrochemicals

Pesticide Development
The unique chemical structure of this compound makes it a candidate for development as a pesticide. The trifluoromethyl group is known to enhance biological activity in agrochemicals, potentially leading to more effective pest control agents. Research into similar compounds has shown their effectiveness against a range of agricultural pests, indicating a potential pathway for this compound's application in agriculture .

Material Science

Polymer Additives
In material science, the incorporation of fluorinated compounds into polymers has been shown to improve thermal stability and chemical resistance. This compound could serve as an additive in polymer formulations, enhancing properties such as durability and resistance to solvents. This application is particularly relevant in industries requiring high-performance materials .

Research and Development

Synthetic Intermediates
This compound can also act as a versatile synthetic intermediate in the development of more complex molecules. Its reactivity allows for further functionalization, making it useful in the synthesis of novel pharmaceuticals and agrochemicals. Researchers have utilized similar piperazine derivatives as building blocks for creating diverse chemical libraries aimed at drug discovery .

Case Studies

Study Focus Findings Reference
Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth in vitro; potential for drug development.
Anticancer PropertiesInhibition of cancer cell proliferation observed; further studies recommended for efficacy testing.
Pesticide DevelopmentEffective against common agricultural pests; potential for new pesticide formulations.
Polymer ApplicationsEnhanced thermal stability noted when used as an additive; beneficial for high-performance materials.

Comparison with Similar Compounds

Substituent Variations on the Pyridine Ring

Compound Name Substituents on Pyridine Ring Key Applications References
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazine 3-Cl, 5-CF₃ Antibacterial agents, kinase inhibitors
1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine 5-CF₃ Anticancer research
1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine 3-CF₃ Neurotransmitter receptor modulators
1-(3-Chloropyridin-2-yl)piperazine 3-Cl Pesticide metabolites

Key Insights :

  • The 3-Cl,5-CF₃ substitution in the target compound confers superior bioactivity over analogs with single substituents. For instance, ML267, derived from this compound, inhibits bacterial phosphopantetheinyl transferase with an IC₅₀ of 0.8 µM, significantly outperforming analogs lacking the 3-Cl group .
  • The 5-CF₃ group alone (as in 1-[5-(trifluoromethyl)pyridin-2-yl]piperazine) enhances metabolic stability but reduces target affinity compared to the dual-substituted derivative .

Modifications to the Piperazine Ring

Compound Name Piperazine Modification Biological Activity References
This compound 3-methylpiperazine Broad-spectrum applications
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267) Carbothioamide-functionalized piperazine Potent antibacterial agent
1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (MK45) Butanone-thiophene conjugate Anticancer candidate

Key Insights :

  • Methylation at the piperazine 3-position (as in the target compound) improves solubility without compromising binding to hydrophobic enzyme pockets .
  • Carbothioamide substitution (ML267) enhances inhibitory activity against bacterial targets, likely due to improved hydrogen bonding with transferase active sites .

Yield Comparison :

  • Target compound: 70–87% yield after purification .
  • 1-(3-Chloropyridin-2-yl)piperazine: 65–75% yield due to competing side reactions .

Metabolic and Environmental Stability

  • The 3-Cl,5-CF₃ substitution in the target compound reduces oxidative metabolism in hepatic microsomes compared to non-halogenated analogs .
  • In pesticide residues, metabolites like N-{(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl}-2-trifluoromethylbenzamide (derived from fluopyram) demonstrate environmental persistence, highlighting the ecological impact of halogenated pyridinyl compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazine
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